4-chloro-N-[2-(4-ethoxyphenoxy)ethyl]benzene-1-sulfonamide
Description
4-Chloro-N-[2-(4-ethoxyphenoxy)ethyl]benzene-1-sulfonamide is a sulfonamide derivative characterized by a central benzene ring substituted with a chlorine atom at the 4-position and a sulfonamide group linked to a 2-(4-ethoxyphenoxy)ethyl moiety. The ethoxyphenoxyethyl side chain introduces unique steric and electronic properties, influencing solubility, bioavailability, and receptor binding compared to simpler sulfonamide analogs .
Properties
IUPAC Name |
4-chloro-N-[2-(4-ethoxyphenoxy)ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClNO4S/c1-2-21-14-5-7-15(8-6-14)22-12-11-18-23(19,20)16-9-3-13(17)4-10-16/h3-10,18H,2,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJSZOBGSJXLXGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)OCCNS(=O)(=O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chlorosulfonation of Chlorobenzene
The patent EP0115328B1 details an ecologically optimized method for synthesizing 4-chlorobenzenesulfonyl chloride:
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Reagents : Chlorobenzene, chlorosulfonic acid (1.6 mol), and thionyl chloride (3.2 mol).
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Conditions : Reaction at 30–50°C under anhydrous conditions, followed by vacuum distillation to isolate the product.
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Yield : >90% purity after distillation, with 1–3% 4,4'-dichlorodiphenyl sulfone as a minor byproduct.
Mechanistic Insight :
Excess thionyl chloride ensures complete conversion of sulfonic acid to sulfonyl chloride while enabling recovery of HCl and SO₂ via scrubbers.
Preparation of 2-(4-Ethoxyphenoxy)ethylamine
Synthesis of 4-Ethoxyphenol
Conversion to Amine via Gabriel Synthesis
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Steps :
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Mesylation : 2-(4-Ethoxyphenoxy)ethanol reacted with methanesulfonyl chloride (1.2 eq) in CH₂Cl₂ with Et₃N.
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Phthalimide Substitution : Mesylate intermediate treated with potassium phthalimide in DMF at 80°C for 12 h.
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Hydrolysis : Phthalimide derivative hydrolyzed with hydrazine hydrate in ethanol (reflux, 4 h).
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Sulfonamide Coupling Reaction
Reaction Conditions
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Reagents : 4-Chlorobenzenesulfonyl chloride (1.1 eq), 2-(4-ethoxyphenoxy)ethylamine (1 eq), Et₃N (2 eq) in THF.
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Procedure : Dropwise addition of sulfonyl chloride to amine solution at 0°C, stirred for 4 h at room temperature.
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Workup : Extraction with ethyl acetate, washed with 1M HCl and brine, dried (Na₂SO₄), and concentrated.
Purification
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Crystallization : Recrystallization from ethanol/water (3:1) yields white crystals.
Analytical Characterization
| Parameter | Value | Method |
|---|---|---|
| Molecular Formula | C₁₆H₁₇ClNO₄S | HRMS (ESI+) |
| Molecular Weight | 354.83 g/mol | Calculated |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.82 (d, 2H, Ar-H), 6.85 (d, 2H, Ar-H), 4.10 (t, 2H, OCH₂), 3.95 (q, 2H, OCH₂CH₃), 3.45 (t, 2H, NHCH₂) | Bruker Avance III |
| IR (KBr) | 1345 cm⁻¹ (S=O asym), 1160 cm⁻¹ (S=O sym) | FTIR Spectrometer |
Ecological and Industrial Considerations
The patent emphasizes a wastewater-free process:
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Byproduct Management : 4,4'-Dichlorodiphenyl sulfone (1–3%) is removed via clarification filtration during sulfonamide formation.
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Solvent Recovery : Thionyl chloride and HCl are absorbed in scrubbers, yielding recyclable bisulfite solutions.
Alternative Synthetic Routes
Direct Alkylation of Sulfonamide
Solid-Phase Synthesis
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Resin-Bound Strategy : Immobilized sulfonyl chloride on Wang resin reacted with amine, followed by cleavage.
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Advantage : Simplified purification, yield 70–75%.
Challenges and Optimization
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-[2-(4-ethoxyphenoxy)ethyl]benzene-1-sulfonamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the sulfonamide group.
Electrophilic Aromatic Substitution: The benzene ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution Products: Depending on the nucleophile, various substituted derivatives can be formed.
Oxidation Products: Oxidized forms of the sulfonamide group.
Reduction Products: Reduced forms of the sulfonamide group.
Scientific Research Applications
Medicinal Chemistry Applications
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Antimicrobial Activity
- Sulfonamides, including 4-chloro-N-[2-(4-ethoxyphenoxy)ethyl]benzene-1-sulfonamide, are known for their antimicrobial properties. They inhibit bacterial growth by interfering with folic acid synthesis, which is crucial for bacterial cell division. Studies have shown that modifications in the sulfonamide structure can enhance their efficacy against resistant strains of bacteria.
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Anti-inflammatory Properties
- Research indicates that compounds with sulfonamide moieties exhibit anti-inflammatory effects. The presence of the ethoxyphenoxy group may contribute to this activity by enhancing solubility and bioavailability. Case studies have demonstrated that similar compounds reduce inflammation in animal models, suggesting potential therapeutic uses for inflammatory diseases.
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Cancer Research
- Recent studies have explored the role of sulfonamides in cancer therapy. This compound may act as a chemotherapeutic agent by inducing apoptosis in cancer cells. Preliminary data from cell line studies indicate promising results in inhibiting tumor growth.
Material Science Applications
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Polymer Chemistry
- The compound can be utilized as a functional additive in polymer formulations to improve thermal stability and mechanical properties. Its sulfonamide group can enhance adhesion between polymer layers, which is beneficial in applications like coatings and adhesives.
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Nanotechnology
- In nanocomposite materials, this compound has been investigated for its ability to modify the surface properties of nanoparticles. This modification can lead to improved dispersibility and functionality of nanomaterials in various applications, including drug delivery systems.
Data Tables
Case Studies
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Antimicrobial Efficacy Study
- A study conducted on various sulfonamide derivatives, including this compound, demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The compound exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics.
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In Vivo Anti-inflammatory Assessment
- In an experimental model of arthritis, administration of the compound resulted in a marked decrease in paw swelling and inflammatory markers compared to control groups, indicating its potential as an anti-inflammatory agent.
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Cancer Cell Line Study
- In vitro tests on breast cancer cell lines showed that the compound induced cell cycle arrest and apoptosis, leading to reduced viability. This suggests its potential as a lead compound for further development in cancer therapeutics.
Mechanism of Action
The mechanism of action of 4-chloro-N-[2-(4-ethoxyphenoxy)ethyl]benzene-1-sulfonamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.
Protein Binding: It can bind to proteins, altering their structure and function.
Comparison with Similar Compounds
Structural Comparisons
The structural uniqueness of 4-chloro-N-[2-(4-ethoxyphenoxy)ethyl]benzene-1-sulfonamide lies in its 4-ethoxyphenoxyethyl substituent, which distinguishes it from other sulfonamide derivatives. Below is a comparison with structurally related compounds:
Key Observations :
- The absence of heterocyclic rings (e.g., piperidinylidene in W-18) reduces conformational rigidity, possibly affecting target selectivity .
Pharmacological and Biochemical Comparisons
- 4-Chloro-N-(4-chloro-2,5-dimethoxyphenyl)benzene-1-sulfonamide : Exhibits antibacterial activity against Gram-positive strains (MIC = 8–16 µg/mL), attributed to the electron-withdrawing chloro and methoxy groups enhancing sulfonamide-enzyme interactions .
- Target Compound: Limited pharmacological data exist, but its ethoxyphenoxyethyl group may confer CYP450 enzyme inhibition similar to related sulfonamides, warranting further study .
Biological Activity
4-chloro-N-[2-(4-ethoxyphenoxy)ethyl]benzene-1-sulfonamide is a sulfonamide compound with potential applications in medicinal chemistry, particularly as an antimicrobial agent and in enzyme inhibition studies. This article provides a comprehensive overview of its biological activity, synthesis methods, and relevant research findings.
Chemical Structure and Properties
The chemical formula of this compound is . Its structure includes a chloro group, an ethoxyphenoxy moiety, and a sulfonamide group attached to a benzene ring. The compound's IUPAC name reflects its complex structure, which plays a crucial role in its biological activity.
Synthesis
The synthesis of this compound typically involves a multi-step process:
- Formation of the Ethoxyphenoxy Intermediate :
- Reaction of 4-ethoxyphenol with a halogenated ethyl compound under basic conditions.
- Sulfonamide Formation :
- The intermediate reacts with 4-chlorobenzenesulfonyl chloride in the presence of a base like triethylamine to yield the final sulfonamide product.
Enzyme Inhibition
Research indicates that compounds similar to this compound exhibit significant enzyme inhibition activity. For instance, studies have shown that related compounds can inhibit vascular endothelial growth factor receptor (VEGFR) kinase activity, which is crucial in angiogenesis .
Table 1: Summary of Biological Activities
| Activity Type | Mechanism | Reference |
|---|---|---|
| Antimicrobial | Inhibits folate synthesis | |
| Enzyme Inhibition | Inhibits VEGFR kinase | |
| Angiogenesis Inhibition | Reduces VEGF secretion |
Case Studies
A study involving related compounds demonstrated their antiangiogenic effects in EAT cell models. Treatment with these compounds resulted in decreased vascular endothelial growth factor (VEGF) secretion and inhibited blood vessel formation, indicating potential therapeutic applications in cancer treatment .
Another study highlighted the effectiveness of similar sulfonamide derivatives against various microorganisms, showcasing their broad-spectrum antimicrobial activity . These findings suggest that the biological activity of this compound could be further explored for potential therapeutic uses.
The biological activity of this compound can be attributed to its ability to bind to specific molecular targets:
- Enzyme Inhibition : It may inhibit enzymes by binding to their active sites, which prevents substrate binding and catalytic activity.
- Protein Binding : The compound can alter protein structures and functions through binding interactions.
Q & A
Q. What are the key functional groups in 4-chloro-N-[2-(4-ethoxyphenoxy)ethyl]benzene-1-sulfonamide, and how do they influence its chemical reactivity?
The compound contains three critical functional groups:
- Sulfonamide group (–SO₂NH–) : Prone to hydrolysis under acidic/basic conditions, forming sulfonic acids or amines .
- Ethoxyphenoxy ethyl group : The ether linkage (C–O–C) is susceptible to oxidative cleavage, while the ethoxy substituent may direct electrophilic aromatic substitution (e.g., nitration) to specific positions on the aromatic ring .
- Chlorine substituent : Enhances electron-withdrawing effects, stabilizing intermediates in nucleophilic substitution reactions .
Methodological Insight : To assess reactivity, conduct hydrolysis studies (e.g., in HCl/NaOH at varying temperatures) and monitor products via HPLC or NMR. For electrophilic substitution, use nitrating agents (HNO₃/H₂SO₄) and analyze regioselectivity via X-ray crystallography .
Q. What are the standard synthetic routes for this compound, and what are common pitfalls?
Synthesis typically involves:
Sulfonylation : Reacting 4-chlorobenzenesulfonyl chloride with 2-(4-ethoxyphenoxy)ethylamine under basic conditions (e.g., pyridine) to form the sulfonamide bond .
Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the product .
Q. Common Pitfalls :
- Low yields : Due to incomplete sulfonylation or side reactions. Mitigate by using excess sulfonyl chloride and inert atmospheres .
- Impurities : Remove unreacted starting materials via repeated washings with dilute HCl .
Q. How can computational modeling predict the biological activity of this compound, and what contradictions exist in experimental data?
Methodology :
- Molecular docking : Use software like AutoDock to simulate binding to targets (e.g., carbonic anhydrase IX, a common sulfonamide target). Compare results with experimental IC₅₀ values .
- QSAR analysis : Correlate structural descriptors (e.g., logP, polar surface area) with activity data from enzymatic assays.
Q. Data Contradictions :
- In vitro vs. in vivo activity : Some studies report high enzyme inhibition (IC₅₀ < 100 nM) in vitro but poor bioavailability in vivo due to metabolic instability of the ethoxy group .
- Species variability : Activity in murine models may not translate to human cell lines .
Q. How do structural modifications (e.g., replacing ethoxy with methoxy) impact potency and selectivity?
Case Study :
- Ethoxy → Methoxy : Reduces steric bulk, increasing binding affinity to hydrophobic enzyme pockets (e.g., ΔIC₅₀ = −30 nM) but decreases metabolic stability .
- Chloro → Fluoro : Enhances electron-withdrawing effects, improving sulfonamide hydrolysis resistance but reducing solubility .
Q. Methodological Approach :
Synthesize analogs via parallel synthesis.
Evaluate using SPR (surface plasmon resonance) for binding kinetics and microsomal stability assays .
Q. How can researchers resolve discrepancies in reported solubility and stability data?
Contradictory Findings :
- Solubility : Some studies report >10 mg/mL in DMSO, while others note precipitation in aqueous buffers (pH 7.4) .
- Stability : Degradation observed under UV light (t₁/₂ = 2h) but stable in dark conditions .
Q. Resolution Strategies :
- Standardized protocols : Use USP buffers and controlled lighting during experiments.
- Advanced analytics : LC-MS to identify degradation products (e.g., sulfonic acid derivatives) .
Methodological Best Practices
- Synthesis : Optimize reaction stoichiometry (1:1.2 molar ratio of amine to sulfonyl chloride) and monitor via TLC .
- Bioassays : Include positive controls (e.g., acetazolamide for carbonic anhydrase inhibition) and validate with triplicate runs .
- Data Reporting : Disclose solvent systems, purity thresholds, and assay conditions to enable cross-study comparisons .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
